1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine
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Overview
Description
1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in medicinal chemistry due to their pharmacological properties. The compound features a bromophenyl group attached to a piperidine ring, which is further substituted with a methoxymethyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine typically involves the following steps:
Bromination: The starting material, benzyl chloride, undergoes bromination to form 3-bromobenzyl chloride.
Piperidine Formation: The 3-bromobenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide to form 1-[(3-Bromophenyl)methyl]piperidine.
Methoxymethylation: Finally, the 1-[(3-Bromophenyl)methyl]piperidine is treated with methoxymethyl chloride in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Typical conditions involve heating the compound with the nucleophile in a polar solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted piperidines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives of the piperidine ring.
Reduction Reactions: Products include de-brominated piperidines and reduced piperidine derivatives.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.
Industry: It is used in the development of new materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)methyl]-4-(methoxymethyl)piperidine
- 1-[(3-Chlorophenyl)methyl]-4-(methoxymethyl)piperidine
- 1-[(3-Bromophenyl)methyl]-4-(ethoxymethyl)piperidine
Uniqueness
1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine is unique due to the specific positioning of the bromine atom and the methoxymethyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromine atom enhances its ability to participate in substitution reactions, while the methoxymethyl group increases its solubility and stability.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(methoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-17-11-12-5-7-16(8-6-12)10-13-3-2-4-14(15)9-13/h2-4,9,12H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXIRNLJORAKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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